

Verdamycin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Verdamycin*

CAS No.: *49863-48-1*

Cat. No.: *B10821054*

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Abstract

Verdamycin, an aminoglycoside antibiotic produced by the bacterium *Micromonospora grisea*, presents a significant area of interest in the ongoing search for potent antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Verdamycin**. It includes detailed information on its molecular identity, and to the extent publicly available, its physical and chemical characteristics. Furthermore, this document outlines the general mechanism of action for aminoglycoside antibiotics, providing a framework for understanding **Verdamycin**'s biological activity. Experimental methodologies for the isolation and characterization of similar aminoglycosides are also discussed to provide context for research and development.

Chemical Structure and Identification

Verdamycin is a complex aminoglycoside antibiotic. Its chemical identity is established through various nomenclature and registry systems.

Identifier	Value	Citation
IUPAC Name	(2R,3R,4R,5R)-2- [(1S,2S,3R,4S,6R)-4,6- diamino-3-[[[(2R,3S)-3-amino- 6-(1-aminoethyl)-3,4-dihydro- 2H-pyran-2-yl]oxy]-2- hydroxycyclohexyl]oxy-5- methyl-4-(methylamino)oxane- 3,5-diol	[1][2]
SMILES String	C--INVALID-LINK-- O[C@@H]2--INVALID-LINK-- O[C@@H]3--INVALID-LINK-- (C)O)NC)O)N)N)">C@@HN	[2]
InChI Key	XUSXOPRDIDWMFO- CTMSJIKGSA-N	[2]
CAS Number	49863-48-1	[2]
Molecular Formula	C20H39N5O7	[2]
Molecular Weight	461.56 g/mol	[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Verdamicin** are not extensively available in publicly accessible literature. The following table summarizes available calculated and experimental data for **Verdamicin** and related aminoglycosides to provide an estimated profile.

Property	Value	Notes	Citation
Melting Point	Data not available		
Boiling Point	Data not available		
Water Solubility	Data not available	Aminoglycosides are generally soluble in water.	
pKa	Data not available for Verdamicin.	For the related aminoglycoside Tobramycin, experimentally determined pKa values for its five amino groups range from 6.7 to 9.1. It is expected that Verdamicin would have multiple pKa values in a similar range due to its amino groups.	[3][4]
XLogP3	-3.1	Calculated	[1]
Hydrogen Bond Donors	8	Calculated	[1]
Hydrogen Bond Acceptors	12	Calculated	[1]

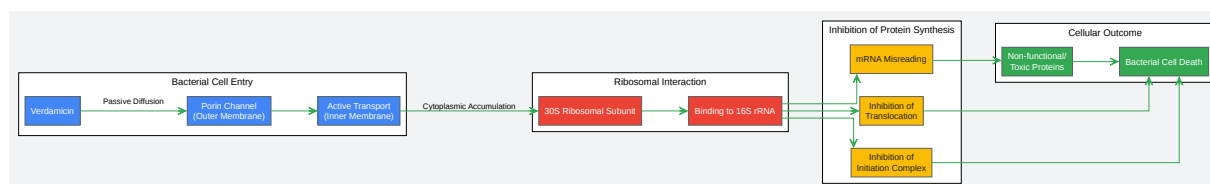
Mechanism of Action: Targeting the Bacterial Ribosome

As an aminoglycoside, **Verdamicin**'s primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. The binding of aminoglycosides to the

16S rRNA within the 30S subunit interferes with the translation process in several ways[5][6][7][8]:

- Interference with the initiation complex: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.
- mRNA misreading: The binding of the antibiotic can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
- Inhibition of translocation: Aminoglycosides can inhibit the movement of the ribosome along the mRNA, stalling protein synthesis.

This disruption of protein synthesis is ultimately lethal to the bacterium.



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Fig. 1: General mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

Isolation of Verdamicin from *Micromonospora grisea*

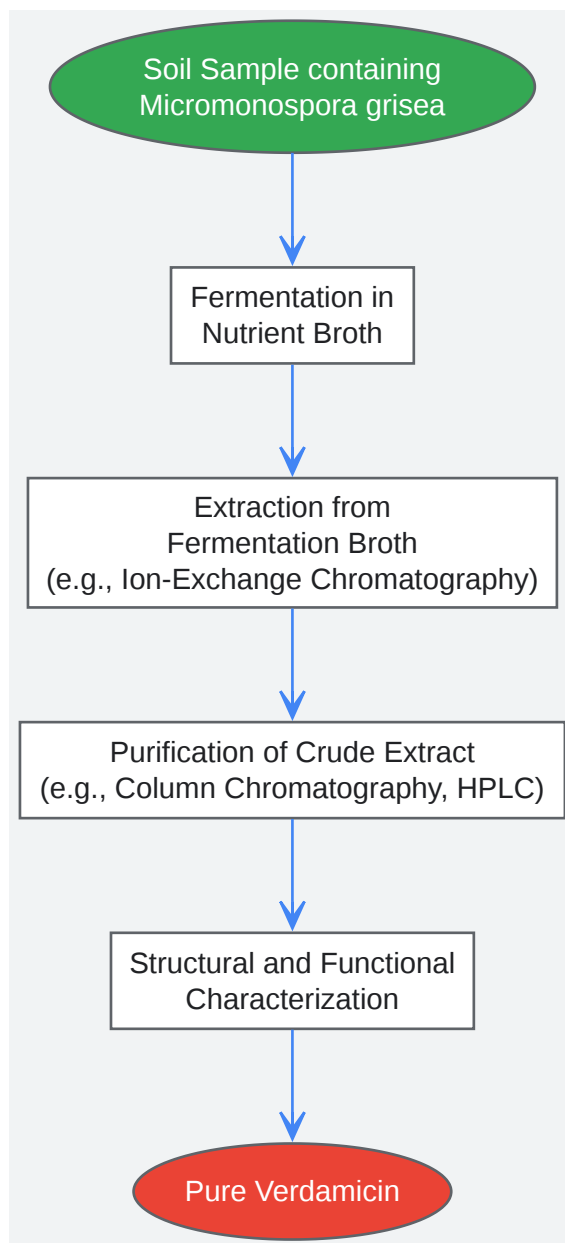
The original isolation of **Verdamicin** was described by Weinstein et al. (1975)[9][10][11][12].

While a detailed, modern protocol is not readily available, the general steps involved would be

as follows:

- Fermentation: Culturing of *Micromonospora grisea* in a suitable nutrient medium to encourage the production of **Verdamycin**.
- Extraction: Separation of the antibiotic from the fermentation broth, often involving techniques like ion-exchange chromatography due to the polar and basic nature of aminoglycosides.
- Purification: Further purification of the crude extract using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure **Verdamycin**.

A more general selective isolation procedure for *Micromonospora* species from soil samples has also been described, which could be adapted for the initial isolation of producing strains[13].



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Fig. 2: General workflow for the isolation and characterization of **Verdamicin**.

Structural Characterization

Modern analytical techniques are essential for the unambiguous structural elucidation and characterization of complex natural products like **Verdamicin**^{[14][15][16][17]}.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques

(e.g., COSY, HSQC, HMBC) would be employed to establish the connectivity between different atoms and the stereochemistry of the molecule[18][19].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of **Verdamycin**. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in the structural elucidation of the different sugar and aminocyclitol moieties[20][21][22][23][24].
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as hydroxyl (-OH) and amine (-NH₂) groups, which are characteristic of aminoglycosides.

While specific NMR and MS data for **Verdamycin** are not widely published, the general approaches used for other aminoglycosides would be directly applicable[4][25][26].

Synthesis

The total synthesis of complex aminoglycosides is a challenging endeavor due to the presence of multiple stereocenters and functional groups. While a specific total synthesis of **Verdamycin** is not prominently reported in the literature, the general strategies for aminoglycoside synthesis would involve:

- Chiral Pool Synthesis: Utilizing readily available chiral starting materials (e.g., sugars) to construct the different glycosidic units.
- Glycosylation Reactions: Stereoselective formation of the glycosidic linkages between the aminocyclitol core and the sugar moieties.
- Protecting Group Strategies: Extensive use of protecting groups to mask reactive functional groups (amines and hydroxyls) during the synthetic sequence.
- Functional Group Manipulations: Introduction and modification of amino and other functional groups at specific positions.

The total synthesis of related complex natural products like Vancomycin highlights the intricate planning and execution required for such molecules[27].

Conclusion

Verdamycin remains a molecule of interest within the aminoglycoside class of antibiotics. While its fundamental chemical structure is known, a comprehensive public database of its physicochemical properties and detailed experimental protocols for its synthesis and characterization is limited. This guide consolidates the available information and provides a framework based on the broader knowledge of aminoglycoside chemistry and biology. Further research to fully characterize the experimental properties of **Verdamycin** and to explore its full therapeutic potential is warranted.

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References

- [1. verdamicin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- [2. Verdamicin - Wikipedia \[en.wikipedia.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. homework.study.com \[homework.study.com\]](#)
- [6. creative-diagnostics.com \[creative-diagnostics.com\]](#)
- [7. Aminoglycosides: An Overview - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Aminoglycoside - Wikipedia \[en.wikipedia.org\]](#)
- [9. Verdamicin, a New Broad Spectrum Aminoglycoside Antibiotic - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Verdamicin, a new broad spectrum aminoglycoside antibiotic - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. oipub.com \[oipub.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)

- 13. A selective isolation procedure for Micromonospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Biosynthetic studies on validamycins. I. ¹H and ¹³C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 23. mdpi.com [mdpi.com]
- 24. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sorensen.princeton.edu [sorensen.princeton.edu]
- To cite this document: BenchChem. [Verdamycin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10821054/docs#verdamycin-a-technical-guide-to-its-chemical-structure-and-properties>]

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